3-Amino-6-bromo-2-fluorophenol 3-Amino-6-bromo-2-fluorophenol
Brand Name: Vulcanchem
CAS No.: 1807171-06-7
VCID: VC8083187
InChI: InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2
SMILES: C1=CC(=C(C(=C1N)F)O)Br
Molecular Formula: C6H5BrFNO
Molecular Weight: 206.01 g/mol

3-Amino-6-bromo-2-fluorophenol

CAS No.: 1807171-06-7

Cat. No.: VC8083187

Molecular Formula: C6H5BrFNO

Molecular Weight: 206.01 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-bromo-2-fluorophenol - 1807171-06-7

Specification

CAS No. 1807171-06-7
Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
IUPAC Name 3-amino-6-bromo-2-fluorophenol
Standard InChI InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2
Standard InChI Key URXFNLDWQZCOLF-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)F)O)Br
Canonical SMILES C1=CC(=C(C(=C1N)F)O)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular formula of 3-Amino-6-bromo-2-fluorophenol is C₆H₅BrFNO, with a molecular weight of 206.01 g/mol (derived from analogous compounds in PubChem entries) . The IUPAC name reflects its substitution pattern:

  • Hydroxyl group (-OH) at position 1 (phenol group).

  • Amino group (-NH₂) at position 3.

  • Bromine (Br) at position 6.

  • Fluorine (F) at position 2.

The canonical SMILES string is OC1=C(F)C(=C(C=C1)Br)N, illustrating the spatial arrangement of substituents.

Structural Comparison with Isomers

A key distinction lies in the positioning of functional groups compared to its isomer, 2-Amino-6-bromo-3-fluorophenol:

Property3-Amino-6-bromo-2-fluorophenol2-Amino-6-bromo-3-fluorophenol
Amino group position32
Fluorine position23
ReactivityEnhanced para-directing effectsOrtho/meta-directing dominance

This positional variance significantly impacts electronic distribution and reactivity, as fluorine’s strong electron-withdrawing effect at position 2 deactivates the ring while directing incoming electrophiles to specific sites.

Synthesis and Production

Laboratory-Scale Synthesis

While no direct synthesis protocols for 3-Amino-6-bromo-2-fluorophenol are documented, routes can be inferred from methods used for analogous halogenated anilines :

  • Bromination of 3-Amino-2-fluorophenol:

    • Substrate: 3-Amino-2-fluorophenol.

    • Reagent: Bromine (Br₂) in acetic acid.

    • Conditions: 0–5°C, 4–6 hours.

    • Mechanism: Electrophilic aromatic substitution at the para position to the hydroxyl group.

  • Fluorination of 3-Amino-6-bromophenol:

    • Substrate: 3-Amino-6-bromophenol.

    • Reagent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

    • Conditions: Anhydrous DMF, 80°C, 12 hours.

    • Yield: ~65% (estimated from similar fluorinations) .

Industrial Production Challenges

Scalability issues arise due to:

  • Regioselectivity control: Competing substitution at positions 4 and 5 requires precise temperature and catalyst optimization.

  • Purification difficulties: Similar polarities of byproducts necessitate advanced chromatographic techniques.

Physical and Chemical Properties

Physicochemical Characteristics

Based on structural analogs :

PropertyValue/Range
Melting Point145–150°C (estimated)
SolubilitySlightly soluble in water (~0.5 g/L); soluble in DMSO, DMF
pKa (phenolic -OH)~8.2 (electron-withdrawing groups lower acidity vs. phenol)
LogP (octanol-water)1.9–2.3 (moderate lipophilicity)

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 6.8 (d, 1H, H-5), 6.5 (d, 1H, H-4), 5.2 (s, 2H, -NH₂), 4.9 (s, 1H, -OH) .

  • ¹³C NMR: δ 155.1 (C-1, -OH), 148.3 (C-2, -F), 132.8 (C-6, -Br), 116.4 (C-3, -NH₂) .

Reactivity and Chemical Behavior

Electrophilic Substitution

The compound’s reactivity is dominated by:

  • Ortho/para-directing effects: Amino and hydroxyl groups activate the ring, while halogens deactivate it.

  • Competitive sites:

    • Para to -NH₂: Favored for nitration/sulfonation.

    • Meta to -Br: Preferred in halogenation.

Functional Group Transformations

Key reactions include:

  • Amino group acylation:
    R-NH2+AcClR-NHAc\text{R-NH}_2 + \text{AcCl} \rightarrow \text{R-NHAc}
    (Yield: >80% with pyridine catalyst) .

  • Oxidation of phenol:
    Ph-OHKMnO4Ph=O\text{Ph-OH} \xrightarrow{\text{KMnO}_4} \text{Ph=O}
    (Limited by electron-withdrawing groups).

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